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An In-Depth Technical Guide to 3-Ethyl-2,5-dimethylpyrazine (CAS: 13360-65-1)

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development and flavor chemistry. It delves into the core scientific

principles of 3-Ethyl-2,5-dimethylpyrazine, from its fundamental physicochemical properties

and synthesis to its analysis, applications, and safety profile. The narrative is structured to

provide not just data, but also expert insights into the causality behind experimental choices

and methodologies.

Introduction: The Significance of Alkylpyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds ubiquitous in

nature and critical to the sensory experience of many foods and beverages.[1][2] Their

characteristic nutty, roasted, and toasted aromas are primarily formed during thermal

processes like cooking and roasting via the Maillard reaction, as well as through microbial

fermentation.[3][4] Among the vast family of pyrazines, alkyl-substituted derivatives are

particularly significant in the flavor and fragrance industry.[5][6]

3-Ethyl-2,5-dimethylpyrazine (CAS No. 13360-65-1) is a prominent member of this class,

recognized for its potent and distinct aroma profile.[7] It is a key contributor to the desirable

flavor notes in a wide array of products, including coffee, cocoa, roasted nuts, and cooked

meats.[8][9] Understanding its chemical behavior, synthesis, and analytical determination is
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paramount for quality control, product development, and exploring its potential in other

scientific domains. This guide provides an in-depth exploration of this versatile molecule.

Physicochemical and Spectroscopic Properties
The specific arrangement of ethyl and methyl groups on the pyrazine ring dictates the unique

organoleptic and chemical properties of this compound.[10] Its structure and fundamental

properties are summarized below.

Chemical Structure:

IUPAC Name: 3-Ethyl-2,5-dimethylpyrazine[11][12]

Synonyms: 2-Ethyl-3,6-dimethylpyrazine, 2,5-Dimethyl-3-ethylpyrazine[11][13]

Molecular Formula: C₈H₁₂N₂[11]

Molecular Weight: 136.19 g/mol [11][12]

Table 1: Physicochemical Properties of 3-Ethyl-2,5-dimethylpyrazine

Property Value Source(s)

CAS Registry Number 13360-65-1 [11]

Appearance
Colorless to pale yellow

liquid/oil
[7][14]

Boiling Point 180-181 °C [14][15]

Density
0.965 - 0.973 g/cm³ at 24-25

°C
[13][15]

Flash Point 69.4 °C (157 °F) [13][14]

Refractive Index (n20/D) 1.5015 [13][15]

Water Solubility
1473 mg/L at 25 °C

(estimated)
[13]

LogP 1.59 [9]
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Spectroscopic data is crucial for the unambiguous identification and quantification of the

compound. While specific spectra are proprietary, the expected characteristics for techniques

like Gas Chromatography-Mass Spectrometry (GC-MS) would involve a molecular ion peak

(M+) at m/z 136, with characteristic fragmentation patterns resulting from the loss of alkyl

groups. Deuterated internal standards, such as 3-Ethyl-2,5-dimethylpyrazine-d5, are often

used for precise quantification via GC-MS or LC-MS.[16]

Natural Occurrence and Formation Mechanisms
3-Ethyl-2,5-dimethylpyrazine is not just a synthetic additive; it is a naturally occurring volatile

compound found in a variety of food products.[17] Its presence has been reported in coffee,

cocoa, peanuts, beer, and cooked beef.[8][17] The formation of this and other alkylpyrazines is

a fascinating interplay of chemistry and biology.

Thermal Formation: The Maillard Reaction
The most common pathway for pyrazine formation in food is the Maillard reaction, a complex

series of non-enzymatic browning reactions between amino acids and reducing sugars at

elevated temperatures.[10][18] The key steps involve:

Sugar Degradation: Sugars break down into dicarbonyl compounds.[18]

Strecker Degradation: These dicarbonyls react with amino acids to form α-aminoketones.[18]

Condensation & Cyclization: Two molecules of an α-aminoketone condense to form a

dihydropyrazine intermediate.

Oxidation: The dihydropyrazine is oxidized to the stable, aromatic pyrazine ring.[18]

The specific amino acids and sugars involved determine the substitution pattern on the

pyrazine ring, leading to the diverse array of pyrazine flavors found in cooked foods.[19]

Biosynthesis in Microorganisms
Certain microorganisms, including various species of Bacillus and Corynebacterium, are

capable of synthesizing alkylpyrazines.[5][12][20] This biotechnological route is of great interest

for producing "natural" flavor compounds.[5][21] The biosynthesis of alkylpyrazines often starts

from amino acids. For instance, L-threonine serves as a precursor for the formation of 2,5-
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dimethylpyrazine and can also be involved in the synthesis of 3-ethyl-2,5-dimethylpyrazine.

[22][23][24]

The proposed chemoenzymatic pathway involves the following key steps.[23][25]

Enzymatic Conversion: L-threonine is converted to 2-amino-3-ketobutyrate by L-threonine 3-

dehydrogenase (TDH).[22][23]

Spontaneous Decarboxylation: 2-amino-3-ketobutyrate is unstable and spontaneously

decarboxylates to form aminoacetone.[22]

Condensation: Two molecules of aminoacetone and one molecule of acetaldehyde (derived

from other metabolic pathways) condense to form the final 3-ethyl-2,5-dimethylpyrazine
product.[23]

Enzymatic Steps

Spontaneous & Condensation Steps

L-Threonine 2-Amino-3-ketobutyrate

 L-Threonine
 Dehydrogenase (TDH) Aminoacetone

 Spontaneous
 Decarboxylation

3-Ethyl-2,5-dimethylpyrazine

 2x molecules

Acetaldehyde
 1x molecule

Click to download full resolution via product page

Biosynthesis pathway of 3-Ethyl-2,5-dimethylpyrazine.

Synthesis Methodologies
For industrial applications, where large quantities and high purity are required, chemical

synthesis is the primary production method. Several routes exist for alkylpyrazines, but a

common and effective approach involves the reaction of 2,5-dimethylpyrazine with an

aldehyde.[26][27]
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Representative Laboratory Synthesis Protocol
This protocol describes the synthesis of 3-ethyl-2,5-dimethylpyrazine from 2,5-

dimethylpyrazine and propionaldehyde.[26]

Materials:

2,5-Dimethylpyrazine

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Concentrated sulfuric acid (98%)

Propionaldehyde

Deionized water

Ice bath

Reaction flask with dropping funnel and stirrer

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

Reaction Setup: In a 125 mL reaction flask, add 1.08 g (10 mmol) of 2,5-dimethylpyrazine

and 1.13 g (4 mmol) of FeSO₄·7H₂O. Add 30 mL of deionized water and stir the mixture in an

ice bath.

Acidification: Slowly add 6 mL (0.1 mol) of 98% concentrated sulfuric acid via a dropping

funnel. Causality: The acidic medium and the iron catalyst facilitate the radical reaction.

Careful addition is crucial to control the exothermic reaction and maintain a temperature

below 60 °C.

Aldehyde Addition: After acidification, add 240 µL (3 mmol) of propionaldehyde.
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Reaction Progression: Slowly raise the temperature to 50-60 °C. Add an additional 240 µL of

propionaldehyde at 1, 2, 3, and 4 hours into the reaction. Causality: Staged addition of the

aldehyde maintains its concentration, driving the reaction forward while minimizing side

reactions.

Monitoring: Monitor the reaction's completion (approx. 6 hours) using Thin Layer

Chromatography (TLC).

Purification: Once the starting material is consumed, stop the reaction. The crude product is

then purified using silica gel column chromatography with an appropriate solvent system

(e.g., ethyl acetate/petroleum ether 1:20) to yield the final product.[26]

1. Combine 2,5-Dimethylpyrazine,
FeSO4·7H2O, and Water in Flask

2. Cool in Ice Bath and
Slowly Add H2SO4

3. Add Propionaldehyde in Portions
while heating to 50-60°C

4. Monitor Reaction via TLC
(approx. 6 hours)

5. Purify Crude Product via
Column Chromatography

Pure 3-Ethyl-2,5-dimethylpyrazine

Click to download full resolution via product page
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Chemical synthesis workflow for 3-Ethyl-2,5-dimethylpyrazine.

Analytical Methodology
Accurate identification and quantification of pyrazines in complex matrices like food or

biological samples require sophisticated analytical techniques.[3] The volatility of 3-ethyl-2,5-
dimethylpyrazine makes Gas Chromatography (GC) the method of choice, often coupled with

a Mass Spectrometry (MS) detector for definitive identification.[28]

General GC-MS Analysis Workflow
The complex nature of food matrices necessitates sample preparation to isolate volatile

compounds and remove interferences.[28]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

Sample Preparation: Homogenize the sample (e.g., ground coffee, cooked meat). Place a

known quantity into a headspace vial. For liquid samples, direct injection may be possible

after filtration.

Internal Standard: Spike the sample with a known concentration of an internal standard (e.g.,

3-Ethyl-2,5-dimethylpyrazine-d5) for accurate quantification.[16]

Extraction (HS-SPME): Seal the vial and incubate at a controlled temperature (e.g., 60 °C)

for a set time (e.g., 30 min) to allow volatiles to equilibrate in the headspace. Expose a

SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the analytes. Causality: HS-

SPME is a solvent-free technique that concentrates volatile and semi-volatile analytes from

the sample matrix onto a coated fiber, enhancing detection sensitivity.

Desorption and Injection: Insert the SPME fiber into the hot GC inlet (e.g., 250 °C). The high

temperature desorbs the analytes from the fiber directly onto the GC column.

GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the compounds

based on their boiling points and polarity. A typical temperature program might start at 40 °C,

hold for 2 minutes, then ramp to 280 °C.

MS Detection: As compounds elute from the GC column, they are ionized (typically by

electron impact) and fragmented in the mass spectrometer. The detector records the mass-
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to-charge ratio (m/z) of the ions.

Data Analysis: Identify 3-ethyl-2,5-dimethylpyrazine by its retention time and its unique

mass spectrum. Quantify by comparing the peak area of the analyte to that of the internal

standard.

Sample Preparation Instrumental Analysis

Homogenized Sample
in Vial

Spike with
Internal Standard

HS-SPME Extraction
(e.g., 60°C, 30 min)

GC Inlet Desorption
& Separation

 Inject MS Detection
(Ionization & Fragmentation)

Data Processing:
Identification &
Quantification

Concentration
Result

Click to download full resolution via product page

General workflow for GC-MS analysis of pyrazines.

Applications in Research and Industry
The primary application of 3-ethyl-2,5-dimethylpyrazine is as a flavoring agent in the food and

beverage industry and as a fragrance ingredient.[7][12][15]

Flavor Profile: It imparts strong nutty, roasted, cocoa, and potato-like flavor notes.[7][8][9] It is

a key component in creating authentic roasted and savory flavors in processed foods,

including snacks, baked goods, and meat products.[10]

Fragrance: In perfumery, it can be used to add warm, earthy, and gourmand tones to

complex fragrance compositions.[29]

Research: It serves as an important analytical standard in flavor chemistry to quantify

pyrazine formation in Maillard reaction studies and for aroma profiling of food products.[29]

While its direct application in drug development is not established, it is considered a useful

compound for biochemical experiments and as a building block in synthetic chemistry.[30]

Safety and Toxicology
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As a widely used food additive and naturally occurring compound, the safety of pyrazine

derivatives has been evaluated by regulatory bodies.

Regulatory Status: 3-Ethyl-2,5-dimethylpyrazine is listed by FEMA (Flavor and Extract

Manufacturers Association) under number 3149.[8] It is recognized as a flavoring substance

by various international bodies.[12][13]

Toxicological Profile: The available data indicates that it is harmful if swallowed.[12] The

Research Institute for Fragrance Materials (RIFM) has assessed related pyrazine isomers,

and the general consensus for this class of materials, at their current levels of use in food

and fragrance, does not suggest a safety concern.[17][31] The European Food Safety

Authority (EFSA) has also reviewed pyrazine derivatives, concluding that for most, there is

no safety concern at their estimated dietary intakes.[32]

Table 2: Toxicological and Safety Information
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Endpoint Information Source(s)

GHS Classification

Acute Toxicity, Oral (Category

4): H302 - Harmful if

swallowed.

[12][13]

Genotoxicity

Data on a read-across analog

(2,3,5-trimethylpyrazine)

suggests it is not expected to

be genotoxic.

[17]

Repeated Dose Toxicity

For related pyrazines,

exposure is often evaluated

using the Threshold of

Toxicological Concern (TTC)

and found to be below levels of

concern.

[17]

Handling Precautions

Wash hands thoroughly after

handling. Do not eat, drink, or

smoke when using this

product. Wear protective

gloves and eye protection.

Keep away from heat and

open flames.

[33]

While pyrazines are generally considered safe in food, inhaling them through other means,

such as in cigarette smoke, contributes to toxic exposure and potential respiratory irritation.[34]

Conclusion
3-Ethyl-2,5-dimethylpyrazine is a scientifically and commercially significant molecule. Its

potent sensory properties, derived from its specific chemical structure, make it an

indispensable tool for the flavor and fragrance industry. A thorough understanding of its

formation through both thermal processing and biosynthesis, coupled with robust analytical

methods for its detection, allows for precise control over the flavor profiles of countless

consumer products. While its primary role is in the sensory sciences, its well-defined properties

make it a valuable standard for analytical research. The available safety data supports its
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continued use at current levels, affirming its status as a key component in the modern food

scientist's palette.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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